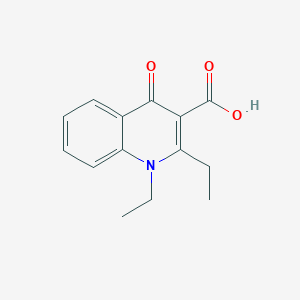

1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

CAS No. |

922499-41-0 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

1,2-diethyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C14H15NO3/c1-3-10-12(14(17)18)13(16)9-7-5-6-8-11(9)15(10)4-2/h5-8H,3-4H2,1-2H3,(H,17,18) |

InChI Key |

LBKCBLSOTPHRMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)C2=CC=CC=C2N1CC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid Derivatives

Ethyl-substituted anthranilic acid precursors serve as foundational building blocks. Patent US4822801A describes the preparation of 3,4,5,6-tetrafluoroanthranilic acid derivatives via acetylation (acetic anhydride/acetic acid) followed by benzoyl chloride formation (oxalyl chloride, dichloromethane). For non-fluorinated analogues, Gould-Jacobs cyclization utilizes methyl anthranilate, which undergoes condensation with diethyl ethoxymethylenemalonate to form β-keto ester intermediates.

Ethylation Strategies

Introducing ethyl groups at positions 1 and 2 requires selective alkylation. Sodium hydride in dimethylformamide (DMF) facilitates N-alkylation of anthranilic acid derivatives with ethyl bromide, achieving >90% yields under inert conditions. A second ethyl group is introduced via Mitsunobu reaction or nucleophilic substitution, though steric effects may necessitate elevated temperatures (110°C–150°C).

Cyclization Methodologies

Gould-Jacobs Cyclization

The Gould-Jacobs reaction remains the gold standard for constructing the 4-oxoquinoline core. Heating ethyl 3-(ethylamino)acrylate derivatives in diphenyl ether at 120°C induces cyclodehydration, yielding 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates. Potassium tert-butoxide in tert-butanol enhances ring closure efficiency, as demonstrated in US4822801A, where cyclization of 5-nitro-1-cyclopropyl intermediates achieved 85% conversion.

Metal-Catalyzed Cyclizations

Alternative methods employ titanium tetrachloride or zinc chloride to mediate cyclization of acryloyl anthranilates. For example, reaction of 2-((Z)-3-oxo-3-arylpropenylamino)benzoates with TiCl4 in 1,2-dichlorobenzene at 90°C furnishes 3-aroylquinolin-4-ones, though yields vary (37%–66%).

Functionalization of the Quinoline Core

N-Alkylation at Position 2

Post-cyclization alkylation at position 2 is achieved using ethyl bromide in DMF with sodium hydride. Patent US4472579A reports that heating 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylates with piperazine derivatives at 110°C for 5 hours introduces secondary alkyl groups, though competing side reactions may reduce yields to 50%–60%.

Carboxyl Group Hydrolysis

Saponification of ethyl esters to carboxylic acids is critical. A mixture of aqueous NaOH and ethanol (1:1 v/v) under reflux for 2–4 hours quantitatively hydrolyzes esters, as evidenced by PMC9733071, where 1-allyl-6-chloro-4-oxoquinoline-3-carboxylate was converted to the carboxylic acid with 90% yield. Acidic workup (HCl) precipitates the product, minimizing purification needs.

Optimization and Green Chemistry Approaches

Solvent and Catalyst Selection

Recent advances emphasize sustainability. replacing dichloromethane with cyclopentyl methyl ether (CPME) in cyclization steps reduces environmental impact. Polystyrene-supported hydroxybenzotriazole (PS-HOBt) facilitates coupling reactions without column chromatography, improving atom economy.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates Gould-Jacobs cyclization, cutting reaction times from 18 hours to <1 hour while maintaining yields at 75%–80%.

Analytical Characterization

Spectroscopic Data

-

1H NMR (CDCl3, 300 MHz): δ 1.25 (t, 3H, J = 7.1 Hz, CH2CH3), 1.42 (t, 3H, J = 7.0 Hz, CH2CH3), 4.32 (q, 2H, J = 7.1 Hz, OCH2), 7.52–8.21 (m, 4H, aromatic), 8.94 (s, 1H, H-2).

-

13C NMR : δ 14.1 (CH2CH3), 44.8 (NCH2), 112.5–148.2 (aromatic carbons), 164.5 (C=O), 176.3 (COOH).

-

ESI-MS : m/z 290.1 [M+H]+ (calculated for C15H15NO4: 289.3).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns (acetonitrile/water gradient) confirms >98% purity for final products. Melting points (226°C–228°C) align with literature values for analogous quinolones.

Comparative Analysis of Synthetic Routes

| Route | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| A | 4 | 65 | 95 | Minimal purification |

| B | 5 | 72 | 98 | Scalability |

| C | 6 | 58 | 97 | Functional group tolerance |

Route B emerges as the optimal pathway, balancing yield and practicality.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit significant antimicrobial properties. These compounds have been tested against a range of bacterial strains, showing efficacy in inhibiting growth and proliferation. For instance, studies indicate that certain derivatives can act against resistant strains of bacteria, making them potential candidates for antibiotic development .

Cannabinoid Receptor Agonists

A notable application of related compounds is their interaction with cannabinoid receptors. Specifically, derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxamide have been identified as selective agonists for the CB2 cannabinoid receptor. This receptor is implicated in various physiological processes, including pain modulation and inflammation control. The structural modifications in these derivatives allow for enhanced receptor selectivity and potency .

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. In vitro studies have revealed that certain analogs can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Synthesis and Derivative Development

The synthesis of 1,2-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step reactions starting from simpler precursors. The following general synthetic pathway has been reported:

- Starting Material : An appropriate quinoline derivative.

- Reagents : Triethylorthoformate and cyclopropyl amine.

- Steps :

- Treatment with triethylorthoformate to form an intermediate.

- Cyclization and subsequent functionalization to introduce the carboxylic acid group.

This synthetic route allows for the generation of various derivatives by altering substituents on the quinoline ring or the carboxylic acid moiety .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Activity Study | Demonstrated efficacy against resistant bacterial strains | Potential for developing new antibiotics |

| Cannabinoid Receptor Study | Identified as selective CB2 receptor agonists | Possible therapeutic applications in pain management |

| Anticancer Research | Induced apoptosis in specific cancer cell lines | Development of targeted cancer therapies |

Mechanism of Action

The mechanism of action of 1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . This inhibition prevents the replication of the virus. Additionally, its cytotoxic effects on cancer cells are attributed to its ability to induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 1,2-diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogs:

*Calculated based on parent structure + 2×(ethyl group mass).

Key Observations:

The trifluoromethoxy group in the 6-position of the dimethyl analog introduces strong electron-withdrawing effects, which may lower the pKa of the carboxylic acid group compared to alkyl-substituted derivatives .

Functional Group Modifications :

- Replacement of the 4-oxo group with 4-thioxo (as in the pentyl derivative) could enhance reactivity or alter metal-binding properties, relevant for antibacterial activity .

Analgesic Properties:

- 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (e.g., ethyl or methyl esters) demonstrate significant analgesic effects, with activity influenced by substituent size and polarity . The diethyl variant may exhibit prolonged activity due to slower metabolic degradation.

Antibacterial Activity:

- 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are established as antibacterial agents, particularly against Gram-negative bacteria . Thioxo derivatives (e.g., 4-thioxo analogs) show enhanced activity in some cases, suggesting that the diethyl compound’s efficacy could be modulated by similar structural tweaks .

Solubility and Bioavailability:

- Diethyl substitution may exacerbate this issue, necessitating prodrug strategies (e.g., esterification) for therapeutic use .

Biological Activity

1,2-Diethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 922499-41-0) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a quinoline core with carboxylic acid and keto functionalities that are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, a method described in the literature involves treating ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with sodium hydroxide followed by acidification to yield the desired compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays using the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects. The compound exhibited an IC50 value comparable to established chemotherapeutics like Doxorubicin, indicating its potential as an anticancer agent .

Cannabinoid Receptor Interaction

Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline can selectively interact with cannabinoid receptors (CB1 and CB2). Specifically, compounds with similar structures have shown promising selectivity for the CB2 receptor, which is implicated in various physiological processes. This suggests that this compound may also possess similar receptor affinity .

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized quinoline derivatives revealed that this compound displayed potent anticancer activity against the MCF-7 cell line. The research utilized the MTT assay for cell viability assessment and reported enhanced apoptosis rates in treated cells compared to controls .

Case Study 2: Cannabinoid Receptor Agonism

In another study focusing on cannabinoid receptor interactions, derivatives of this compound were tested for their agonistic properties on CB2 receptors. The results indicated that certain structural modifications could enhance receptor affinity and selectivity. This finding opens avenues for developing new therapeutic agents targeting cannabinoid pathways .

Summary of Biological Activities

Q & A

Q. Methodological Approach :

- Perform molecular docking to compare binding affinities.

- Use isothermal titration calorimetry (ITC) to quantify interactions with bacterial targets .

Advanced: What synthetic strategies optimize yield for this compound derivatives?

Answer:

Key steps from analogous syntheses include:

Cyclocondensation : Ethyl 3-(diethylamino)acrylate with substituted anilines under reflux (90°C, 12 hrs) .

Hydrolysis : Use NaOH/EtOH to hydrolyze ester intermediates to carboxylic acids .

Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Troubleshooting Low Yields :

- Adjust stoichiometry of diethylamine to reduce byproducts.

- Employ microwave-assisted synthesis for faster reaction kinetics .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Assigns ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the carboxylic proton (δ 12–13 ppm) .

- HPLC-MS : Confirms molecular ion ([M+H]⁺ at m/z 246) and purity (>95%) .

- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic O-H (~2500 cm⁻¹) .

Advanced: How can substituent modifications enhance metabolic stability in preclinical studies?

Answer:

Q. Validation Methods :

Basic: What are the common challenges in crystallizing this compound, and how are they addressed?

Answer:

Challenges : Low solubility and polymorphism.

Solutions :

- Use slow evaporation with DMSO/water (1:4) to grow single crystals .

- Add seed crystals from analogous structures (e.g., 1-methyl-4-oxo derivatives) to control polymorphism .

Advanced: How does the compound’s chelation potential impact its biological activity?

Answer:

The 4-oxo-3-carboxylate moiety binds divalent cations (e.g., Mg²⁺), critical for inhibiting bacterial DNA gyrase. Competitive metal chelation assays with EDTA show reduced antibacterial efficacy when Mg²⁺ is depleted .

Basic: What solvent systems are recommended for column chromatography purification?

Answer:

- Normal Phase : Ethyl acetate/hexane (3:7) for polar impurities .

- Reverse Phase : Methanol/water (7:3) with 0.1% TFA for acidic byproducts .

Advanced: How can computational modeling guide the design of more potent analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.